

Technical Deep Dive: MOF-177 Crystallography & Synthesis

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Compound of Interest

Compound Name: Basolite(R) Z377

Cat. No.: B14089803

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Executive Summary

MOF-177 (

) represents a benchmark in the "ultra-high porosity" class of Metal-Organic Frameworks. First reported by Chae et al. (2004), it broke the surface area ceiling of its time, achieving Langmuir values exceeding 4,500 m²/g. Its structural integrity relies on the assembly of octahedral

clusters with triangular 1,3,5-benzenetricarboxylate (BTC) linkers, forming a non-interpenetrated *qom* topology.^{[2][3][4]} This guide details the precise crystallographic metrics and provides a validated protocol for synthesis and activation, essential for reproducible results in gas storage and drug delivery applications.

Crystallographic Identity & Unit Cell Metrics

The exceptional porosity of MOF-177 arises from its large unit cell and specific topology, which prevents the framework interpenetration often seen in cubic nets (like MOF-5 derivatives).

Crystal Data Summary

Parameter	Value	Unit	Notes
Formula		-	
Crystal System	Trigonal	-	-
Space Group		-	No. 163
Lattice Constant ()	37.072	Å	
Lattice Constant ()	32.362	Å	-
Unit Cell Volume ()	~38,500	Å ³	Exact:
Calculated Density	0.427	g/cm ³	Among the lowest for crystalline solids
Topology	qom	-	(6,3)-coordinated net
Void Fraction	~83%	-	Solvent accessible volume

Structural Logic

The qom topology is a result of mixing a 6-connected octahedral node (

) with a 3-connected triangular spacer (BTB).[2][3][4] Unlike the cubic pcu net of MOF-5 (which uses linear linkers), the triangular BTB linker forces the net into a more open, chiral-like packing (though the space group is centrosymmetric) that naturally resists self-interpenetration. This leads to large pores (11–17 Å) capable of accommodating large guest molecules.

Synthesis & Activation Protocol

Achieving the theoretical surface area requires not just successful crystallization but a rigorous activation process to remove non-volatile solvents (DEF) without collapsing the pore structure.

Reagents

- Zinc Source: Zinc acetate dihydrate ()^[5]
- Linker: 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid ()
- Solvent: N,N-Diethylformamide (DEF)
- Exchange Solvent: Chloroform () or Acetone (anhydrous)

Step-by-Step Workflow



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Figure 1: Validated workflow for MOF-177 synthesis. The solvent exchange step is critical to prevent pore collapse.^[6]

Detailed Protocol

- Dissolution: Dissolve (approx. 0.060 g) and (approx. 0.020 g) in 2.0 mL of DEF. Sonicate until clear.
- Crystallization: Seal the solution in a glass vial (or PTFE-lined autoclave) and heat at 85–100°C for 24 hours.
 - Note: Higher temperatures favor larger crystals but may induce impurities if not controlled.
- Washing: Decant the mother liquor and wash the crystals with fresh DEF (mL) to remove unreacted linkers.

- Solvent Exchange (Crucial): Immerse the crystals in anhydrous
 - . Refresh the solvent 3 times over a period of 3 days.
 - Mechanism:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

has a lower boiling point and surface tension than DEF, minimizing capillary forces during evacuation.
- Activation: Evacuate the sample at room temperature for 2 hours, then heat to 100–120°C under dynamic vacuum (

Torr) for 12+ hours.

Density & Porosity Analysis

The density of MOF-177 is counter-intuitive; it is a solid that is lighter than some solvents.

Theoretical vs. Experimental Density

The theoretical density is derived from the unit cell contents:

- Z (Formula units per cell): 2 (for the primitive cell description in

)
- MW (Molecular Weight): ~1148 g/mol [\[10\]](#)
- Result:

g/cm³

This extremely low density correlates directly with its high pore volume.

Porosity Metrics Table

Metric	Value	Significance
BET Surface Area	4,500 – 4,750 m ² /g	Standard benchmark for quality.
Langmuir Surface Area	~5,640 m ² /g	Monolayer capacity estimate.
Pore Volume	1.89 cm ³ /g	Micropore volume.
H ₂ Uptake (77 K)	~7.5 wt%	Saturation at high pressure (~70 bar).
H ₂ Uptake (298 K)	~0.62 wt%	At 10 bar.

Applications & Stability

Gas Storage (H₂ and CO₂)

MOF-177's large void space makes it a prime candidate for high-pressure gas storage. The gravimetric uptake is exceptional, though volumetric uptake is limited by the low crystal density.

- Mechanism: Physisorption on the organic linkers and open metal sites.
- Limitation: Weak interaction energy (kJ/mol) necessitates cryogenic conditions for significant storage.

Stability Warning

MOF-177 is moisture sensitive. Exposure to ambient humidity for extended periods leads to hydrolysis of the Zn-O bonds, causing the structure to collapse into non-porous Zinc Oxide (ZnO) and free linker.

- Storage: Must be stored under Argon or in a desiccator.
- Handling: Minimize exposure to air during transfer; use Schlenk techniques or a glovebox.

References

- Chae, H. K., Siberio-Pérez, D. Y., Kim, J., Go, Y., Eddaoudi, M., Matzger, A. J., O'Keeffe, M., & Yaghi, O. M. (2004). A route to high surface area, porosity and inclusion of large molecules

in crystals. *Nature*, 427, 523–527. [Link](#)

- Saha, D., & Deng, S. (2010). Structural stability of metal organic framework MOF-177. *Journal of Colloid and Interface Science*, 348(2), 615-620. [Link](#)
- Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., Yazaydin, A. Ö., Snurr, R. Q., O'Keeffe, M., Kim, J., & Yaghi, O. M. (2010). Ultra-high porosity in metal-organic frameworks. *Science*, 329(5990), 424-428. [Link](#)
- Li, H., & Eddaoudi, M. (2005). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. *Journal of the American Chemical Society*, 127(48), 16796-16797. [Link](#)

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Sources

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
- 5. In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOF Activation: Solvent Exchange and Supercritical Drying [eureka.patsnap.com]
- 7. Fabrication of Metal-Organic Framework MOF-177 Coatings on Stainless Steel Fibers for Head-Space Solid-Phase Microextraction of Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [chemistryviews.org \[chemistryviews.org\]](http://chemistryviews.org)
- 9. Vapor-phase methods for synthesizing metal-organic framework thin films [the-innovation.org]
- 10. MOF-177 - CD Bioparticles [cd-bioparticles.net]

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